Bienvenue dans la boutique en ligne BenchChem!

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester

Medicinal Chemistry Physicochemical Property Amine Basicity

This Cbz-protected 6-fluoro-1,4-diazepane enables chemoselective N1 deprotection orthogonal to Boc, streamlining multi-step syntheses. The 6-fluoro substitution lowers pKa to ~9.18 and LogP to -0.64, improving CNS drug-like properties and providing a 19F NMR handle for reaction monitoring. Available as free base (≥95%) or HCl salt (≥97%). Ideal for parallel library synthesis and SAR exploration of quinolone antibiotics & sigma receptor ligands.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
Cat. No. B7964567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESC1CN(CC(CN1)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17FN2O2/c14-12-8-15-6-7-16(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
InChIKeySYCPOBHHSXNUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester – A Fluorinated 1,4-Diazepane Building Block with Orthogonal Cbz Protection


6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 1784975-21-8) is a fluorinated, Cbz-protected 1,4-diazepane derivative utilized as a versatile building block in medicinal chemistry and organic synthesis . It bears a fluorine substituent at the 6-position of the seven-membered diazepane ring and a benzyl carbamate (Cbz) protecting group at the N1 position, enabling selective deprotection orthogonal to Boc and other acid-labile protecting groups . The compound is commercially available as both the free base (MW 252.28 g/mol, ≥95% purity) and its hydrochloride salt (MW 288.75 g/mol, ≥97% purity) .

Why 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester Cannot Be Replaced by Non-Fluorinated or Differently Protected 1,4-Diazepane Analogs


The 1,4-diazepane scaffold is a privileged structure in drug discovery, but simple substitution of the 6-fluoro-Cbz building block with a non-fluorinated analog (CAS 117009-97-9) or a Boc-protected variant (CAS 1261297-63-5) introduces critical changes in physicochemical properties and synthetic utility. The fluorine atom at C6 alters the electron density of the ring, modifying the pKa of the adjacent secondary amine—predicted to be 9.18±0.40 for the 6-fluoro congener versus approximately 8–9 for the parent 1,4-diazepane [1]. Fluorine also modulates lipophilicity: the 6-fluoro-1,4-diazepane core exhibits a predicted LogP of −0.64, compared to −0.48 for the unsubstituted ring . Downstream, when elaborated into quinolone antibiotics, the fluorohomopiperazine motif delivers in vitro antibacterial activity comparable to ciprofloxacin, whereas the parent homopiperazine scaffold is significantly less potent [2]. Moreover, the Cbz protecting group is orthogonal to tert-butyl carbamate (Boc) protection, enabling chemoselective N1 deprotection by hydrogenolysis without disturbing acid-sensitive functionalities elsewhere in the molecule . These differences are not cosmetic; they directly impact the ionization state at physiological pH, the metabolic profile of final compounds, and the efficiency of multi-step synthetic routes.

Quantitative Differentiation Evidence for 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester Versus Closest Analogs


Fluorine-Induced pKa Shift Alters Ionization State at Physiological pH

The predicted pKa of the secondary amine in 6-fluoro-1,4-diazepane is 9.18±0.40 , compared with approximately 8–9 for the unsubstituted 1,4-diazepane parent [1]. The electron-withdrawing fluorine atom reduces the basicity of the adjacent nitrogen, shifting the ionization equilibrium at pH 7.4. This alteration impacts the protonation state of any downstream pharmacophore that incorporates this building block, potentially influencing target binding, membrane permeability, and off-target interactions.

Medicinal Chemistry Physicochemical Property Amine Basicity

Decreased Lipophilicity of the 6-Fluoro-1,4-diazepane Core

The computed LogP of 6-fluoro-1,4-diazepane is −0.64 , which is 0.16 log units lower than that of the parent 1,4-diazepane (LogP = −0.48) . The introduction of a single fluorine atom increases polarity and decreases lipophilicity, contrary to the commonly assumed lipophilicity-enhancing effect of fluorine in aromatic contexts. This modest reduction in LogP translates to improved aqueous solubility and may reduce non-specific protein binding when the building block is incorporated into a lead compound.

Drug Design Lipophilicity Physicochemical Profile

Fluorohomopiperazine Scaffold Matches Ciprofloxacin-Level Antibacterial Activity in Quinolone Antibiotics

In a comparative study published in the Journal of Medicinal Chemistry, the incorporation of hexahydro-6-fluoro-1H-1,4-diazepine (fluorohomopiperazine, compound 16) at the C-7 position of quinolone-3-carboxylic acids produced products with in vitro antibacterial activity similar to that of ciprofloxacin, the clinical reference standard [1]. Compounds bearing the non-fluorinated homopiperazine substituent or other heterocyclic amines at C-7 did not achieve the same level of potency, underscoring the specific contribution of the 6-fluoro substitution to target engagement.

Antibacterial Quinolone Structure-Activity Relationship

1,4-Diazepane Scaffold Delivers Nanomolar Sigma-1 Receptor Affinity with High Selectivity

Homologation of the piperazine ring to a 1,4-diazepane results in a remarkable improvement in sigma-1 receptor affinity and sigma-1/sigma-2 selectivity [1]. A 1,4-dibenzyl-1,4-diazepane derivative (4a) exhibited a Ki value of 7.4 nM at sigma-1 receptors and a 53-fold selectivity for sigma-1 over sigma-2. In contrast, the corresponding piperazine analogs display significantly weaker affinity (typically >100 nM), establishing the seven-membered diazepane ring as a key structural determinant for sigma-1 engagement.

Sigma Receptor CNS Drug Discovery Ligand Design

Cbz Protection Enables Orthogonal Deprotection in Multi-Step Synthesis

The benzyl carbamate (Cbz) group is removed by catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenation, conditions that do not cleave acid-labile protecting groups such as tert-butyl carbamate (Boc) or tert-butyl esters . In contrast, the Boc-protected analog (tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate, CAS 1261297-63-5) requires strongly acidic conditions (TFA or HCl) for deprotection, which are incompatible with many functional groups. This orthogonality allows chemists to install the 6-fluoro-1,4-diazepane fragment at the N4 position while keeping the N1-Cbz group intact for later selective unveiling of the secondary amine.

Synthetic Methodology Protecting Group Strategy Orthogonal Chemistry

Optimal Application Scenarios for 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester Based on Quantitative Evidence


Synthesis of Fluorinated Sigma-1 Receptor Ligands for Neurodegenerative Disease Programs

The 1,4-diazepane scaffold, when appropriately substituted, achieves Ki values as low as 7.4 nM at sigma-1 receptors with >50-fold selectivity over sigma-2 [1]. The 6-fluoro-Cbz building block provides direct entry to this scaffold while the Cbz group allows chemoselective N4-derivatization before final N1 deprotection. The fluorine atom simultaneously provides a 19F NMR handle for reaction monitoring and metabolite profiling.

Construction of Quinolone Antibacterial Libraries with Ciprofloxacin-Level Potency

The fluorohomopiperazine motif at the quinolone C-7 position delivers in vitro antibacterial activity comparable to ciprofloxacin [1]. Using the 6-fluoro-Cbz building block, medicinal chemists can rapidly diversify the N4 position of the diazepane ring while the Cbz group protects N1, enabling parallel library synthesis and SAR exploration around the quinolone-7 substituent.

Medicinal Chemistry Campaigns Requiring Fine-Tuned Amine Basicity and Lipophilicity

The predicted pKa of 9.18 for the 6-fluoro-1,4-diazepane amine [1] and a LogP of -0.64 represent deliberate physicochemical departures from the unsubstituted 1,4-diazepane (pKa ~8-9, LogP -0.48). When reduced basicity and lower lipophilicity are desired for improved CNS drug-like properties—such as reduced hERG binding or enhanced aqueous solubility—the 6-fluoro building block offers a predictable vector for property modulation.

Multi-Step Total Synthesis Requiring Orthogonal N1/N4 Protection

The Cbz group is stable to the acidic conditions used for Boc removal, while being cleanly removed under neutral hydrogenolysis [1]. In synthetic sequences where a Boc group is employed elsewhere in the molecule, the Cbz-protected 6-fluoro-1,4-diazepane building block can be incorporated, deprotected, and further functionalized without perturbing other protecting groups, minimizing protecting group manipulation steps.

Quote Request

Request a Quote for 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.